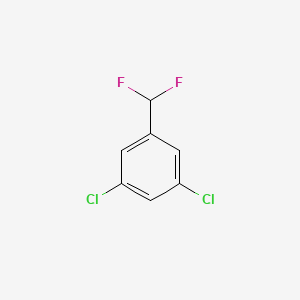
1,3-Dichloro-5-(difluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-5-(difluoromethyl)benzene, also known as diflubenzuron, is a pesticide that belongs to the benzoylurea family. It is widely used in agriculture to control insects that harm crops and in public health to control pests like mosquitoes and flies. Diflubenzuron is known for its high efficacy, low toxicity, and long-lasting effects.
Mécanisme D'action
Diflubenzuron works by inhibiting the synthesis of chitin, which is a major component of the exoskeleton of insects. This leads to the disruption of the molting process and ultimately the death of the insect. In cancer cells, 1,3-Dichloro-5-(difluoromethyl)benzenen inhibits the polymerization of microtubules, which are essential for cell division. This leads to the arrest of cell division and ultimately the death of the cancer cells.
Effets Biochimiques Et Physiologiques
Diflubenzuron has been shown to have low toxicity to humans and other mammals. However, it can have some adverse effects on non-target organisms like fish and crustaceans. Diflubenzuron can accumulate in the tissues of these organisms and cause developmental abnormalities and reproductive problems.
Avantages Et Limitations Des Expériences En Laboratoire
Diflubenzuron is a widely used insecticide that is readily available and relatively inexpensive. It has a long-lasting effect and can be used in low concentrations. However, 1,3-Dichloro-5-(difluoromethyl)benzenen can have some adverse effects on non-target organisms, which can limit its use in some experiments.
Orientations Futures
There are several areas of research that can be explored in the future with regards to 1,3-Dichloro-5-(difluoromethyl)benzenen. One area of interest is the development of 1,3-Dichloro-5-(difluoromethyl)benzenen analogs that have improved insecticidal properties and lower toxicity to non-target organisms. Another area of research is the potential use of 1,3-Dichloro-5-(difluoromethyl)benzenen as an anti-cancer agent. Further studies are needed to explore the efficacy and safety of 1,3-Dichloro-5-(difluoromethyl)benzenen in treating different types of cancer. Additionally, more research is needed to understand the mechanisms of action of 1,3-Dichloro-5-(difluoromethyl)benzenen and its effects on non-target organisms.
Conclusion
Diflubenzuron is a widely used insecticide that has several potential applications in scientific research. It has been extensively studied for its insecticidal properties and has shown promise as an anti-cancer agent. However, 1,3-Dichloro-5-(difluoromethyl)benzenen can have some adverse effects on non-target organisms, which should be taken into consideration when using it in laboratory experiments. Further research is needed to explore the potential of 1,3-Dichloro-5-(difluoromethyl)benzenen in different areas of scientific research.
Méthodes De Synthèse
Diflubenzuron can be synthesized by reacting 4-chloroaniline with 4,5-dichloro-2-nitrophenol in the presence of a base like sodium hydroxide. The resulting intermediate is then reduced with sodium dithionite to obtain 1,3-Dichloro-5-(difluoromethyl)benzenen. The overall process is relatively simple and can be done on a large scale.
Applications De Recherche Scientifique
Diflubenzuron has been extensively studied for its insecticidal properties. It is known to be effective against a wide range of insects like beetles, caterpillars, and mosquitoes. In addition to its insecticidal properties, 1,3-Dichloro-5-(difluoromethyl)benzenen has also been studied for its potential as an anti-cancer agent. Studies have shown that 1,3-Dichloro-5-(difluoromethyl)benzenen can inhibit the growth of cancer cells by targeting microtubules, which are essential for cell division.
Propriétés
IUPAC Name |
1,3-dichloro-5-(difluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRDTDWKKHSCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-5-(difluoromethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

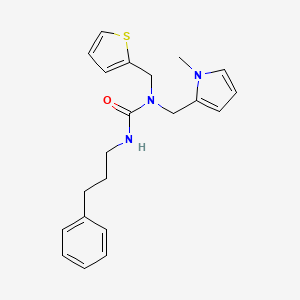
![N-[3-(pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2985194.png)
![6-Isopropyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2985195.png)
![2-(4-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2985197.png)
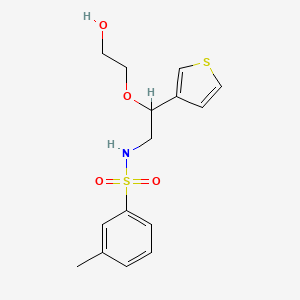
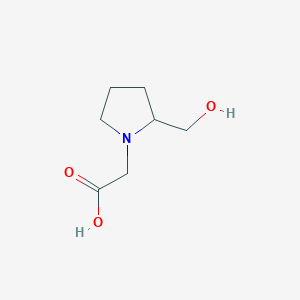
![2-Chloro-6-fluoro-N-[2-hydroxy-2-(1-methylindol-3-YL)ethyl]benzamide](/img/structure/B2985200.png)
![N-(4-isopropylphenyl)-3-methyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2985201.png)
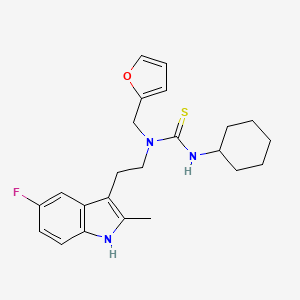
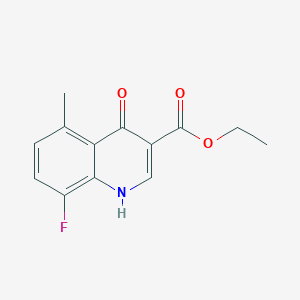
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2985206.png)
![N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2985208.png)
![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2985211.png)
